molecular formula C9H16O B1354749 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one CAS No. 60802-86-0

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one

Cat. No.: B1354749
CAS No.: 60802-86-0
M. Wt: 140.22 g/mol
InChI Key: FDQDDHZRPQVKAZ-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group (a three-membered ring) with four methyl groups (CH3) attached, making it tetramethylated. This cyclopropyl group is attached to an ethanone group (C2H5O) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .

Scientific Research Applications

1. Diastereoselective Domino Reactions

  • Application: The compound is used in diastereoselective domino reactions under Friedel-Crafts conditions. It serves as a substrate in alkylation reactions, demonstrating good to excellent diastereoselectivity in the process (Stadler & Bach, 2009).

2. Synthesis of Novel Compounds

  • Application: This chemical is integral in synthesizing novel compounds like 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl) ethane, showcasing its versatility in organic synthesis (Ji Shun-jun, 2010).

3. Reactions of Tetramethyl-1-silacycloprop-2-ene

  • Application: The compound is studied for its reactions with various chemicals like fluorenone, acetone, and styrene, showing potential in diverse chemical reaction pathways (B. J. Cornett, 1980).

4. Synthesis of Oxazolines

  • Application: It's used in the synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)oxazolines, indicating its role in producing structurally unique organic compounds (Xu Quan-cai, 2011).

5. Production of Dithiolane

  • Application: The chemical is involved in the production of 2-ethylidene-1,3-dithiolane, showcasing its utility in synthesizing heterocyclic compounds (E. Levanova et al., 2016).

6. Synthesis and Modeling of β-Oligopeptides

  • Application: It plays a role in preparing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, relevant in peptide chemistry (Stefan Abele et al., 1999).

7. Coordination Polymers and Chemical Sensors

  • Application: The compound is used in the creation of coordination polymers and potentially in the development of chemical sensors, indicating its applicability in material science (Oren Hallale et al., 2005).

8. Study of Tetramethylethylenenickel Complexes

  • Application: It's instrumental in the structural study of nickel olefin complexes, indicating its use in organometallic chemistry (D. Brauer & C. Krüger, 1974).

9. Production of Functionalized Macrocycles

  • Application: This compound is used in the production of functionalized macrocycles, showcasing its significance in the field of supramolecular chemistry (P. Bernhardt et al., 2004).

10. Photochemical Reactions

  • Application: It is studied for its role in photochemical reactions, contributing to the understanding of photochemistry and photophysics (H. Hostettler, 1966).

Safety and Hazards

The safety information for 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one indicates that it is classified under GHS02 (flammable) and GHS07 (harmful). The hazard statements include H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

1-(2,2,3,3-tetramethylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6(10)7-8(2,3)9(7,4)5/h7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDDHZRPQVKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442642
Record name 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60802-86-0
Record name 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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